(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to an ethanolamine moiety. The presence of the chiral center at the amino group makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride typically involves the reaction of 2-naphthol with an appropriate amine under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction is often carried out in the presence of a catalyst such as bismuth (III) trifluoromethane sulfonate, which promotes the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its chiral properties which can lead to enantioselective drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-ethylamine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-(2-Naphthyl)ethylamine hydrochloride: Another related compound with different functional groups, leading to varied chemical behavior.
Uniqueness
(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride stands out due to its chiral center, which imparts unique stereochemical properties. This makes it particularly valuable in the synthesis of enantioselective drugs and other chiral molecules .
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDCRGZBLELM-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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